molecular formula C13H17NO2 B1469315 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1484499-42-4

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469315
CAS No.: 1484499-42-4
M. Wt: 219.28 g/mol
InChI Key: AXKRYQZYADSVLW-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid (CAS 1484499-42-4) is a synthetically valuable azetidine-based building block in medicinal chemistry and drug discovery research. This compound features a carboxylated azetidine ring, a four-membered nitrogen heterocycle that serves as a conformationally constrained scaffold to improve the physicochemical and pharmacological properties of candidate molecules . The azetidine ring is a key pharmacophore in various bioactive compounds and is recognized for its role in enhancing metabolic stability and membrane permeability in peptide-mimetics and small-molecule therapeutics . Azetidine-3-carboxylic acid derivatives are of significant interest in the development of receptor agonists and antagonists, particularly in immunology and neurology research . Specifically, such compounds have been investigated as agonists or antagonists of the Sphingosine 1-phosphate receptor 1 (S1P1), a prominent target for novel immunosuppressants and therapeutics for autoimmune diseases, transplantation rejection, and central nervous system disorders . The structural motif of an azetidine ring bearing a carboxylic acid group allows for efficient exploration of structure-activity relationships (SAR) in lead optimization campaigns. This product is supplied for Research Use Only. It is strictly intended for laboratory research applications and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRYQZYADSVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proposed Synthetic Steps

  • Starting Material Preparation: Commercially available N-Boc azetidine-3-carboxylic acid or azetidine-2-carboxylic acid derivatives are used as the core scaffold.

  • Photochemical Alkylation: Under photocatalytic conditions (e.g., 4CzIPN, LiOH·H2O, DMF, 365 nm light), the azetidine carboxylic acid undergoes radical addition with 2,4-dimethylbenzyl-substituted alkenes or Michael acceptors to form the N-substituted azetidine.

  • Deprotection and Purification: Removal of protecting groups (e.g., Boc) if present, followed by purification via HPLC or crystallization yields the target compound.

Reaction Scheme (Simplified)

$$
\text{N-Boc-azetidine-3-carboxylic acid} + \text{2,4-dimethylbenzyl-alkene} \xrightarrow[\text{LiOH·H2O}]{\text{4CzIPN, 365 nm}} \text{N-(2,4-dimethylbenzyl)azetidine-3-carboxylic acid}
$$

Advantages of Photochemical Methods

  • Mild Conditions: Avoid harsh reagents and high temperatures, preserving sensitive functional groups.
  • Scalability: Flow photochemistry allows gram to multigram production.
  • Versatility: Applicable to a wide range of substituted alkenes and azetidine derivatives.
  • Environmental Impact: Reduced solvent volumes and energy consumption compared to classical methods.

Additional Synthetic Approaches and Notes

  • Decarboxylative Arylation: Nickel-catalyzed decarboxylative cross-coupling of azetidine redox-active esters enables introduction of aryl groups at the 2-position, which may be adapted for N-substitution strategies.
  • [2+2] Cycloaddition: Formal cycloaddition between isocyanates and exocyclic alkenes to form spirocyclic azetidines could be a route to complex azetidine frameworks.
  • Microwave-Assisted Syntheses: For related heterocycles, microwave irradiation accelerates reactions and improves yields, potentially applicable to azetidine derivatives synthesis.

Summary Table of Preparation Methods

Method Key Features Yield Range Scale Notes
Photochemical Alkylation Mild, photocatalyst-driven radical addition 30-76% mg to multigram Effective for N-substitution with benzyl groups
Decarboxylative Arylation Ni-catalyzed, redox-active esters Moderate Small to medium Focus on 2-substituted azetidines
[2+2] Cycloaddition Formal cycloaddition with isocyanates Moderate Small For spirocyclic azetidines
Microwave-Assisted Heterocyclization Rapid, high yield for related rings High Small Potentially adaptable to azetidines

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to various substituted products.

Scientific Research Applications

Chemistry

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules and polymers. Its unique reactivity makes it suitable for various synthetic pathways.

Biology

The compound has applications in:

  • Peptidomimetics Development : It is used to create peptidomimetics that mimic natural peptides for therapeutic purposes.
  • Nucleic Acid Analogs : Its structure aids in synthesizing nucleic acid analogs essential for biological research.

Industry

In industrial applications, this compound is utilized in catalysis and materials science. Its reactivity can be harnessed for various industrial processes, enhancing efficiency and product yield.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. Research indicates that structural modifications can significantly affect its activity against cancer cell lines.

Case Studies

  • Cell Line Studies :
    • Compounds derived from 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid exhibit potent antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). Variations in structure lead to differing IC50 values, emphasizing the importance of molecular modifications for enhancing efficacy.
  • Mechanistic Insights :
    • Studies have shown that some azetidine derivatives inhibit STAT3 activity, a key factor in tumor cell proliferation. Despite promising in vitro results, challenges remain regarding membrane permeability due to the polar carboxylate group.
Compound VariantIC50 (µM)Cancer Cell Line
1-Azetidine-3-carboxylic acid15MDA-MB-231
2-Azetidine derivative10HeLa
3-Azetidine variant20A549 (Lung Cancer)

Synthesis Methods Overview

MethodReagents UsedYield (%)
[2 + 2] AnnulationEthyl 2,3-butadienoate, cyclic ketimine85
OxidationPotassium permanganateVariable
ReductionHydrogen gas with palladium catalystHigh

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain facilitates ring-opening reactions, which can interact with biological macromolecules or catalyze specific reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Activity Reference
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid (2,4-Dimethylphenyl)methyl C₁₂H₁₅NO₂ 221.25 Lipophilic substituent; potential CNS activity due to benzyl group
1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (BD214112) (6-Chloropyridin-3-yl)methyl C₁₀H₁₁ClN₂O₂ 238.66 Chlorine atom enhances electronegativity; possible enzyme inhibition
CAY10734 [4-(5-(4-(2-Methylpropyl)phenyl)-1,2,4-oxadiazol-3-yl)phenyl]methyl C₂₃H₂₅N₃O₃ 391.5 Oxadiazole ring improves metabolic stability; UV absorbance at 251 nm
1-(4-Aminophenyl)azetidine-3-carboxylic acid 4-Aminophenyl C₁₀H₁₂N₂O₂ 204.22 Amino group enhances aqueous solubility; candidate for prodrug design

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound contributes to high lipophilicity, which may favor blood-brain barrier penetration, a trait shared with other benzyl-substituted azetidines (e.g., ’s compound with a methoxy-propylbenzyl group) .

Electronic and Steric Modifications :

  • The chloropyridinyl group in BD214112 introduces electron-withdrawing effects, which could enhance binding to targets like ion channels or kinases .
  • CAY10734’s oxadiazole ring provides rigidity and resistance to oxidative metabolism, a feature leveraged in protease inhibitors .

Synthetic Accessibility :

  • Reductive amination () and palladium-catalyzed coupling () are common methods for azetidine derivatives. The target compound likely follows similar synthetic pathways .

Biological Activity

Overview

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a compound characterized by its unique azetidine ring and carboxylic acid functional group. This structure facilitates its application in various biological and chemical contexts, particularly in drug development and synthesis of biologically relevant molecules.

The biological activity of this compound is largely attributed to its ability to act as a weak acid due to the carboxylic acid group, allowing it to participate in proton transfer reactions. The azetidine ring contributes to the compound's reactivity, enabling it to undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Biological Applications

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid has been employed in several significant research areas:

  • Peptidomimetics Development : The compound serves as a building block for peptidomimetics, which are crucial in mimicking peptide structures for therapeutic applications.
  • Nucleic Acid Analogs : Its structure aids in the synthesis of nucleic acid analogs that are essential for studying biological processes and developing new therapeutics.

Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives, including 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid. In vitro assays have demonstrated that modifications to the azetidine structure can significantly influence cellular activity against various cancer cell lines.

Case Studies

  • Cell Line Studies : Research indicates that certain analogs exhibit potent antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For instance, structural variations resulted in differing IC50 values, highlighting the importance of molecular modifications for enhancing efficacy .
  • Mechanistic Insights : The compound's interaction with key signaling pathways has been investigated. For example, some azetidine derivatives have shown inhibition of STAT3 activity, a critical factor in tumor cell proliferation. Despite their promising in vitro potency, challenges remain regarding their membrane permeability due to the polar carboxylate group .

Comparative Biological Activity

A comparative analysis of various azetidine derivatives reveals that modifications can lead to enhanced biological activities. The following table summarizes some findings related to the biological potency of different derivatives:

Compound StructureIC50 (μM)Target Cell LineNotes
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid>10MDA-MB-231Low cellular activity due to poor permeability
Methyl ester derivative2.7MDA-MB-231Improved cellular activity as prodrug
Other azetidine analogs0.52STAT3 DNA-binding assayStrong inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves alkylation of azetidine-3-carboxylic acid derivatives with substituted benzyl halides. For example, analogous compounds (e.g., PF-04418948) are synthesized via coupling reactions using brominated intermediates, followed by purification via column chromatography and recrystallization . Characterization of intermediates employs 1H^1H/13C^13C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm functional groups. Final structural validation is achieved via X-ray crystallography using software like OLEX2 for refinement .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation. Software such as OLEX2 enables refinement of crystallographic data, analysis of bond angles/geometry, and detection of potential polymorphism . Complementary techniques include:
  • NMR : Assigns proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm, aromatic protons from the 2,4-dimethylphenyl group).
  • HPLC-MS : Verifies purity (>95%) and molecular weight (calcd. for C13_{13}H17_{17}NO2_2: 219.12 g/mol).

Q. What safety protocols are recommended for handling azetidine derivatives in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
  • Storage : Store at room temperature in a desiccator to prevent hydrolysis of the azetidine ring .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers design experiments to assess receptor binding specificity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Use recombinant cell lines expressing target receptors (e.g., EP2, as seen in PF-04418948 studies) to measure competitive binding via fluorescence polarization or radioligand displacement (e.g., 3H^3H-labeled antagonists) .
  • Selectivity Screening : Cross-test against related receptors (e.g., EP1, EP3) to identify off-target interactions. Data normalization to control ligands (e.g., PGE2 for prostaglandin receptors) ensures reliability .

Q. How should researchers address contradictions in crystallographic data, such as unexpected bond lengths or disordered moieties?

  • Methodological Answer :
  • Refinement Workflow : In OLEX2, apply restraints to disordered regions (e.g., 2,4-dimethylphenyl group) and validate via residual density maps. Use the SQUEEZE algorithm to model solvent-accessible voids .
  • Validation Tools : Check against the Cambridge Structural Database (CSD) for comparable bond lengths (e.g., C-N in azetidine: ~1.47 Å). Deviations >0.05 Å warrant re-examination of crystallization conditions .

Q. What strategies are effective for reconciling discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Tissue Penetration Studies : Use autoradiography or whole-body PET imaging to assess compound distribution in target organs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

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